Enhanced ADAM8 Potency of Adam8-IN-1 Compared to First-Generation Peptide cyclo(RLsKDK)
Adam8-IN-1 demonstrates superior in vitro potency against ADAM8 when compared to the first-generation peptide inhibitor cyclo(RLsKDK). Adam8-IN-1 has a reported IC50 of 73 nM , while the lead cyclic peptide cyclo(RLsKDK) is reported with an IC50 of 182 nM under similar assay conditions [1].
| Evidence Dimension | In vitro ADAM8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 73 nM |
| Comparator Or Baseline | cyclo(RLsKDK): 182 nM |
| Quantified Difference | Adam8-IN-1 is 2.5-fold more potent (182 nM / 73 nM) |
| Conditions | Enzymatic activity assay using recombinant ADAM8 protein. |
Why This Matters
For research procurement, a 2.5-fold improvement in potency can translate to using less compound in assays, reducing off-target effects and cost per experiment.
- [1] Yim, V., Noisier, A. F. M., Hung, K. Y., Bartsch, J. W., Schlomann, U., & Brimble, M. A. (2016). Synthesis and biological evaluation of analogues of the potent ADAM8 inhibitor cyclo(RLsKDK) for the treatment of inflammatory diseases and cancer metastasis. Bioorganic & Medicinal Chemistry, 24(18), 4032–4037. View Source
